molecular formula C8H10F2N2O2 B1452088 Ethyl 5-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate CAS No. 851725-98-9

Ethyl 5-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate

Cat. No. B1452088
M. Wt: 204.17 g/mol
InChI Key: AYCXDJXKBPZTTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate is a chemical compound with the CAS Number: 851725-98-9. It has a molecular weight of 204.18 . The IUPAC name for this compound is ethyl 5-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate .


Molecular Structure Analysis

The InChI code for Ethyl 5-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate is 1S/C8H10F2N2O2/c1-3-14-8(13)5-4-11-12(2)6(5)7(9)10/h4,7H,3H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

Ethyl 5-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate is a solid under normal conditions . It should be stored in an inert atmosphere at a temperature between 2-8°C .

Scientific Research Applications

Synthesis of Novel Fluorescent Molecules

Ethyl 5-amino-3-trifluoromethyl-1H-pyrazole-4-carboxylate, a related compound, was synthesized for the development of novel fluorescent molecules. This synthesis pathway leveraged unique reactivity to create trifluoromethylated pyrazolo[1,5-a]pyrimidines, identified as potential novel fluorescent entities with stronger fluorescence intensity than their methyl analogues. These findings suggest the potential for applications in fluorescent tagging and molecular imaging (Wu et al., 2006).

Development of Echinochloa Crus-Galli L. Beauv Inhibitors

The synthesis process also led to the creation of new chemical classes of potential monocotyledonous Echinochloa crus-galli L. Beauv inhibitors. These synthesized compounds, especially the tetrazine derivatives, demonstrated enhanced activity over their methyl analogues, indicating the potential for agricultural applications in weed management (Wu et al., 2006).

Advancements in Organic Synthesis

Ethyl 5-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate's derivatives have been employed in various organic synthesis processes to achieve complex molecular architectures. For instance, Ethyl 3‐ and 5‐Triflyloxy‐1H‐pyrazole‐4‐carboxylates were utilized in Pd-catalysed cross-coupling reactions to synthesize condensed pyrazoles. This approach enabled the creation of novel pyrazole-based compounds, which are significant for pharmaceutical development and materials science (Arbačiauskienė et al., 2011).

Fungicidal and Plant Growth Regulation

A specific derivative, Ethyl 5-Amino-1-[(5′-methyl-1′-t-butyl-4′-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate, demonstrated fungicidal properties and the ability to regulate plant growth. This highlights the compound's utility in agricultural chemistry, particularly in the development of new fungicides and plant growth regulators (Minga, 2005).

Exploration in Coordination Chemistry

Ethyl 5-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate derivatives have also found application in coordination chemistry, where they served as ligands in the construction of metal coordination polymers. These polymers exhibit diverse structural features and potential applications in catalysis, molecular recognition, and materials science (Cheng et al., 2017).

Safety And Hazards

This compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

ethyl 5-(difluoromethyl)-1-methylpyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10F2N2O2/c1-3-14-8(13)5-4-11-12(2)6(5)7(9)10/h4,7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYCXDJXKBPZTTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00672908
Record name Ethyl 5-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00672908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate

CAS RN

851725-98-9
Record name Ethyl 5-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00672908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 5-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 5-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate
Reactant of Route 3
Ethyl 5-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl 5-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl 5-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate
Reactant of Route 6
Reactant of Route 6
Ethyl 5-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.